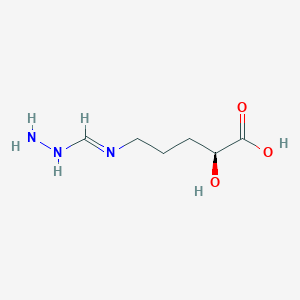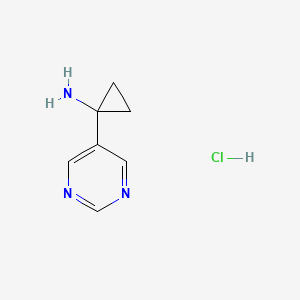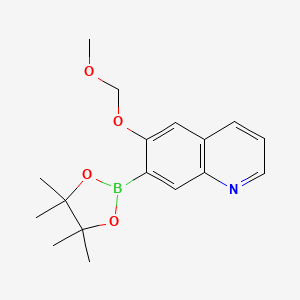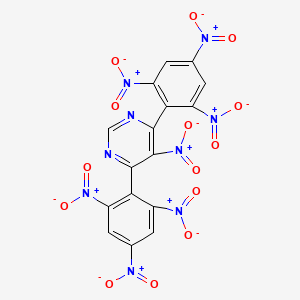![molecular formula C10H11NO3 B13990188 (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid CAS No. 933708-57-7](/img/structure/B13990188.png)
(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes intramolecular amidation to yield the desired benzoxazine derivative .
Industrial Production Methods
Industrial production of benzoxazine derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, thereby accelerating the cyclization process and reducing reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions include various oxo and hydroxy derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a potassium channel activator, the compound binds to potassium channels, leading to their opening and subsequent hyperpolarization of the cell membrane . This action can result in various physiological effects, such as antihypertensive activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazin-3-one: This compound shares a similar benzoxazine ring structure but differs in its functional groups.
2,3-dihydro-1,4-benzoxazine: Another benzoxazine derivative with slight variations in its ring structure and substituents.
Uniqueness
2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
933708-57-7 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-11-5-6-14-9-4-2-1-3-8(9)11/h1-4H,5-7H2,(H,12,13) |
InChI-Schlüssel |
MKQDLENGVAZKHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2N1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)



![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)






![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)

